molecular formula C16H17NO3S B2426592 N-benzyl-2-(benzylsulfonyl)acetamide CAS No. 885907-65-3

N-benzyl-2-(benzylsulfonyl)acetamide

Cat. No.: B2426592
CAS No.: 885907-65-3
M. Wt: 303.38
InChI Key: VVLKAFPRAHYHQN-UHFFFAOYSA-N
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Description

“N-benzyl-2-(benzylsulfonyl)acetamide” is a chemical compound with the molecular formula C15H15NO3S . It is a unique chemical that is part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzyl group, a sulfonyl group, and an acetamide group . The exact structure would require more specific information or experimental data.

Scientific Research Applications

Theoretical Investigation and Synthesis Applications

Theoretical Investigation of Antimalarial Sulfonamides for COVID-19 Drug Development : A study investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, including entities similar to N-benzyl-2-(benzylsulfonyl)acetamide, for potential antimalarial and COVID-19 applications. Utilizing computational calculations and molecular docking, the research demonstrated the synthesized sulfonamides' effectiveness against malaria and their potential against COVID-19 due to favorable ADMET properties and molecular interactions with viral proteins (Fahim & Ismael, 2021).

Gamma-Lactam Synthesis for Antidepressant Development : Research highlighted the synthesis of gamma-lactams, such as the antidepressant rolipram, through intramolecular C-H insertion of alpha-diazo-alpha-(phenylsulfonyl)acetamides. N-Benzyl derivatives, akin to this compound, were utilized for enhancing regioselectivity and chemoselectivity in this context, indicating the chemical's potential in developing neurological therapeutic agents (Yoon et al., 2003).

Antimicrobial Activity of Novel Sulfonamide Derivatives : An investigation into 2-bromo-N-(phenylsulfonyl)acetamide derivatives showcased their conversion into compounds with significant antimicrobial properties. These derivatives, related to this compound, demonstrated good activity against various microbial strains, underscoring their potential in antimicrobial drug development (Fahim & Ismael, 2019).

Metabolic Stability and Drug Development

Improving Metabolic Stability in PI3K/mTOR Inhibitors : Research on N-(6-(6-Chloro-5-(4-fluorophenylsulfonylamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a potent PI3Kα and mTOR inhibitor, aimed at reducing metabolic deacetylation, a concern for similar compounds like this compound. By exploring 6,5-heterocyclic analogs, the study aimed to enhance the metabolic stability of these inhibitors, crucial for cancer therapy (Stec et al., 2011).

Synthesis and Evaluation of Antidiabetic Agents : A series of new 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides were synthesized and assessed for their anti-diabetic potential. This research indicates the broader applicability of sulfonamide derivatives, including those related to this compound, in developing treatments for type-2 diabetes (Abbasi et al., 2023).

Properties

IUPAC Name

N-benzyl-2-benzylsulfonylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c18-16(17-11-14-7-3-1-4-8-14)13-21(19,20)12-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLKAFPRAHYHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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